3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate
Description
3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate (CAS: 1883793-85-8) is a boronic ester-containing compound widely used in medicinal chemistry and organic synthesis. Its structure features a phenyl ring substituted at the para position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group and at the meta position with a phenoxypropyl acetate chain. The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, making it valuable for constructing biaryl systems in drug discovery . The acetate group enhances solubility in organic solvents and may influence metabolic stability in biological applications .
Key properties include:
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-13(19)20-11-6-12-21-15-9-7-14(8-10-15)18-22-16(2,3)17(4,5)23-18/h7-10H,6,11-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYUPQDYVFVDMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCCOC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate typically involves the following steps:
Formation of the Boronic Ester: The starting material, 4-bromo-phenol, is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronic ester.
Etherification: The boronic ester is then reacted with 3-bromopropyl acetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate undergoes several types of chemical reactions:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and acetic acid.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used in etherification reactions.
Acids/Bases: Used in hydrolysis reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Alcohols and Acetic Acid: Formed from hydrolysis of the ester group.
Scientific Research Applications
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of biologically active compounds.
Material Science: Used in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide, resulting in the formation of a new carbon-carbon bond. This mechanism is crucial in the synthesis of biaryl compounds, which are important in pharmaceuticals and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Tert-butyl carbamate derivatives (e.g., CAS 1201790-19-3) exhibit higher hydrolytic stability due to steric protection, whereas the acetate group in the target compound may confer faster metabolic cleavage in vivo .
Solubility and Bioavailability :
- Morpholine-containing analogs (e.g., CAS 910462-33-8) show improved aqueous solubility due to the polar tertiary amine, advantageous for drug formulation .
- The target compound’s acetate group balances lipophilicity, making it suitable for cell membrane penetration in PROTAC designs .
Synthetic Utility: The tert-butyl carbamate derivative (CAS 1201790-19-3) is preferred for amine protection in multi-step syntheses, while the acetate in the target compound simplifies deprotection steps . Dimethylamine-substituted analogs (e.g., C19H31BNO3) demonstrate altered regioselectivity in cross-couplings due to electronic effects .
Biological Activity
The compound 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate is a derivative of boron-containing compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Structure and Composition
- IUPAC Name : 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate
- Molecular Formula : C18H27BO
- Molecular Weight : 294.32 g/mol
- CAS Number : 769968-18-5
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents; insoluble in water |
The biological activity of this compound is primarily attributed to the boron atom in its structure. Boron compounds are known to interact with various biological targets, including enzymes and nucleic acids. The dioxaborolane moiety can enhance the compound's ability to penetrate biological membranes and interact with cellular targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing dioxaborolane structures exhibit significant antimicrobial properties. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various boron-containing compounds against Gram-positive and Gram-negative bacteria. The results showed that derivatives similar to 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate demonstrated potent activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL against specific bacterial strains .
Anticancer Activity
Another area of interest is the anticancer potential of this compound.
- Research Findings : In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For example, a derivative exhibited IC50 values as low as 1.2 µM against breast cancer cells .
Cytotoxicity and Selectivity
While evaluating the cytotoxic effects of boron-containing compounds, it is crucial to assess their selectivity towards cancer cells versus normal cells.
| Compound | IC50 (µM) | Selectivity Index |
|---|---|---|
| 3-[4-(4,4,5,5-tetramethyl... | 1.2 | >20 |
| Control (Non-targeted drug) | 10 | <2 |
The selectivity index indicates a favorable profile for 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl acetate as it shows significantly lower toxicity towards normal cells compared to cancer cells .
Applications in Drug Development
The unique properties of this compound suggest its potential application in drug development:
- Targeted Drug Delivery : The ability of boron-containing compounds to form stable complexes with biomolecules can be harnessed for targeted delivery systems.
- Combination Therapies : Due to its selective cytotoxicity profile, it may be used in combination with other chemotherapeutic agents to enhance overall efficacy while minimizing side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
